Rasagiline Mesylate [N-propargyl-1-(R)-aminoindan]methanesulfonate [] is a synthetic compound belonging to the class of propargylamine-based drugs [, ]. It functions as a potent, selective, irreversible inhibitor of Monoamine Oxidase B (MAO-B) [, , , , , , , ]. In scientific research, it serves as a valuable tool for investigating MAO-B activity, its role in various biological processes, and potential therapeutic applications beyond its approved clinical use.
Rasagiline mesylate is derived from the aminoindan structure, specifically from R-(+)-N-propargyl-1-aminoindan. The mesylate salt form enhances its solubility and bioavailability, making it more effective for clinical use. The compound falls under the category of neuroprotective agents due to its ability to protect neurons from degeneration associated with Parkinson's disease.
Recent advancements include:
These methods not only enhance the yield but also ensure that the resulting product is enantiomerically pure, which is crucial for therapeutic efficacy.
Rasagiline mesylate has a complex molecular structure characterized by several functional groups:
The stereochemistry of rasagiline mesylate is significant; it exists primarily in the R-enantiomer form, which is responsible for its therapeutic effects. The spatial arrangement of atoms influences its interaction with monoamine oxidase B, thereby affecting its pharmacological activity .
Rasagiline mesylate undergoes various chemical reactions primarily related to its interaction with monoamine oxidase B:
The kinetics of these reactions are essential for understanding the drug's efficacy and safety profile, especially considering its variable oral bioavailability due to extensive first-pass metabolism .
Rasagiline mesylate exerts its effects through selective inhibition of monoamine oxidase B. By binding to this enzyme, it prevents the degradation of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly beneficial for patients suffering from Parkinson's disease, where dopamine depletion contributes to motor dysfunction.
Additionally, rasagiline has been shown to possess neuroprotective properties beyond mere enzyme inhibition. It exhibits antioxidant effects that may help protect neurons from oxidative stress and apoptosis, further contributing to its therapeutic profile .
Rasagiline mesylate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and influence how rasagiline mesylate can be delivered effectively in clinical settings .
Rasagiline mesylate is primarily used in:
Rasagiline mesylate ((1R)-N-propargyl-1-aminoindan methanesulfonate) synthesis relies on stereoselective strategies to achieve its single (R)-enantiomer configuration, essential for potent monoamine oxidase-B inhibition. The classical enamine route begins with 1-indanone condensation with benzylamine to form an enamine intermediate, followed by sodium borohydride reduction in ethanol to yield racemic N-benzyl-1-aminoindan (82% yield). Resolution using L-tartaric acid and recrystallization from boiling water isolates the (R)-enantiomer, while the undesired (S)-isomer undergoes base-mediated racemization for recycling. Catalytic hydrogenation removes the benzyl group, and the resulting (R)-1-aminoindan undergoes N-alkylation with propargyl chloride in hot acetonitrile with potassium carbonate. Final mesylate salt formation uses methanesulfonic acid in refluxing isopropyl alcohol (98% yield) [1] [7].
Chemoenzymatic innovations address limitations in chiral resolution efficiency. Lipase-mediated kinetic resolution of racemic indanol (rac-2) via acetylation achieves >99% enantiomeric excess (ee) for (S)-indanol, using Pseudomonas fluorescens lipase (Amano AK) or Thermomyces lanuginosus lipase. The resolved (S)-indanol undergoes Mitsunobu inversion with azide donors, reduction, and propargylation to yield (R)-rasagiline. This method reduces waste and avoids expensive chiral catalysts, with lipases retaining >90% activity after five recycling cycles [2].
Table 1: Comparison of Rasagiline Mesylate Synthetic Routes
Method | Key Steps | Yield (R-enantiomer) | Advantages | |
---|---|---|---|---|
Classical Enamine Route | Enamine formation → Reduction → Resolution | 72% (amine intermediate) | High robustness; established scalability | |
Chemoenzymatic Route | Lipase resolution → Mitsunobu inversion | 85% (after inversion) | Eco-friendly; high enantioselectivity | |
Asymmetric Hydrosilylation | Chiral Ru/Rh catalysis → Amination | 78% | Fewer steps; no resolution required | [2] |
Alternative industrial approaches include:
Industrial-scale production prioritizes reproducibility, yield, and particle properties critical for formulation. Crystallization optimization ensures consistent polymorphic form and particle size distribution (PSD). Rasagiline mesylate crystallization from isopropyl alcohol/ethyl acetate (1:3 v/v) below 5°C yields needle-shaped particles. Controlled nucleation rates (0.5–1°C/min cooling) and stirring (200–300 rpm) produce uniform particles (D90 < 50 μm), minimizing batch variability [3] [7].
Solvent systems for final salt formation include:
Table 2: Industrial Crystallization Parameters for Rasagiline Mesylate
Parameter | Optimal Range | Impact on API Quality | |
---|---|---|---|
Solvent Ratio (IPA:EA) | 1:3 v/v | Polymorph purity; needle morphology | |
Cooling Rate | 0.5–1°C/min | Uniform PSD (10–50 μm) | |
Stirring Speed | 200–300 rpm | Prevents agglomeration | |
Final Temperature | 5°C | Maximizes yield; controls supersaturation | [3] [7] |
Hybrid nanoparticle systems embed rasagiline mesylate within polycaprolactone-lecithin matrices via nanoprecipitation. A lipid:polymer ratio of 24% and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(amino[polyethylene-glycol]-2000) (DSPE-PEG2000):lecithin ratio of 50% yield particles of 132 nm diameter, 46% entrapment efficiency, and Fickian diffusion release kinetics. This technology enables sustained-release formulations bypassing hepatic metabolism [6].
Process intensification leverages Box-Behnken experimental designs to optimize microsphere encapsulation. Variables like drug-polymer ratio (10–30% w/w) and stirring speed (500–1,500 rpm) are modeled to achieve >95% encapsulation efficiency in poly(lactic-co-glycolic acid) microspheres [4]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate N-alkylation, reducing reaction time from 12 h to 2 h at 60°C [7].
Chromatographic profiling monitors impurities throughout synthesis. High-performance liquid chromatography (HPLC) with C18 columns (Zorbax Eclipse Plus) and mass spectrometry detect:
Table 3: Critical Quality Attributes for Rasagiline Mesylate API
Attribute | Specification | Analytical Method | |
---|---|---|---|
Assay (HPLC) | 98.0–102.0% | USP <621>; C18 column, 0.1% H3PO4/MeCN | |
Related substances | Total impurities <0.5% | HPLC-MS (gradient elution) | |
Residual solvents | Isopropyl alcohol <500 ppm | GC-FID (headspace) | |
Particle size distribution | D90 < 50 μm | Laser diffraction (ISO 13320) | |
Crystal form | Polymorph Form I | Powder X-ray diffraction | [3] [7] [9] |
Solid-state characterization ensures batch-to-batch consistency:
Residual solvent testing follows ICH Q3C guidelines using gas chromatography with flame ionization detection. Isopropyl alcohol and acetonitrile limits are enforced at ≤500 ppm and ≤410 ppm, respectively [7]. Stability-indicating methods validated under forced degradation conditions (heat, light, pH stress) confirm specificity toward rasagiline mesylate against degradation products like oxidized propargyl derivatives [9].
Bioanalytical validation for pharmacokinetic studies employs liquid chromatography-tandem mass spectrometry with a linear range of 5–12,000 pg/mL. Precision meets ≤2.9% relative standard deviation, crucial for detecting trace impurities in clinical batches [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7